3-(4-tert-Butoxyphenoxy)propane-1,2-diol
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Overview
Description
3-(4-tert-Butoxyphenoxy)propane-1,2-diol is an organic compound that belongs to the class of phenoxypropanediols It is characterized by the presence of a tert-butoxy group attached to a phenoxy ring, which is further connected to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butoxyphenoxy)propane-1,2-diol typically involves the reaction of 4-tert-butoxyphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile to yield the desired diol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butoxyphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of phenoxy derivatives .
Scientific Research Applications
3-(4-tert-Butoxyphenoxy)propane-1,2-diol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butoxyphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diol moiety may also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)-1,2-propanediol: Similar structure but with a chlorophenoxy group instead of a tert-butoxy group.
3-((2-Ethylhexyl)oxy)propane-1,2-diol: Contains an ethylhexyl group instead of a tert-butoxy group
Uniqueness
3-(4-tert-Butoxyphenoxy)propane-1,2-diol is unique due to the presence of the tert-butoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other phenoxypropanediols and suitable for specialized applications .
Properties
CAS No. |
95238-31-6 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C13H20O4/c1-13(2,3)17-12-6-4-11(5-7-12)16-9-10(15)8-14/h4-7,10,14-15H,8-9H2,1-3H3 |
InChI Key |
GLDOMLSIZRQMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
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